Fustin
Overview
Description
Biochemical Analysis
Biochemical Properties
Fustin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase, enhancing their ability to neutralize reactive oxygen species . Additionally, this compound interacts with proteins involved in inflammatory pathways, such as tumor necrosis factor-alpha and interleukin-6, reducing their expression and activity .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound has been shown to protect against oxidative stress and neurotoxicity by modulating the levels of neurotransmitters and brain-derived neurotrophic factor . In adipocytes, this compound influences lipid metabolism and insulin sensitivity, thereby ameliorating conditions such as obesity and diabetes . Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its broad spectrum of biological activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound inhibits the activity of enzymes involved in oxidative stress, such as NADPH oxidase, thereby reducing the production of reactive oxygen species . Additionally, this compound modulates gene expression by influencing transcription factors and signaling pathways, leading to changes in the expression of genes involved in inflammation, apoptosis, and cell survival .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound is relatively stable under physiological conditions, maintaining its activity over extended periods . Its degradation products may exhibit different biological activities, which could influence the overall effects of this compound in long-term studies. In vitro and in vivo studies have demonstrated that this compound can exert sustained effects on cellular function, including prolonged antioxidant and anti-inflammatory activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, this compound may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage of this compound for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It influences the activity of enzymes involved in oxidative stress, lipid metabolism, and inflammation . Additionally, this compound affects metabolic flux and metabolite levels, contributing to its broad spectrum of biological activities. For instance, this compound has been shown to modulate the levels of glucose, lipids, and inflammatory markers in animal models of diabetes and obesity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in various tissues, including the liver, brain, and adipose tissue, where it exerts its biological effects . The transport and distribution of this compound are influenced by factors such as its chemical structure, solubility, and interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its effects on cellular processes . Post-translational modifications, such as phosphorylation and glycosylation, may also influence the localization and activity of this compound within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fustin can be synthesized through the reduction of fisetin, another flavonoid. The reduction process involves the use of reducing agents such as sodium borohydride (NaBH4) under controlled conditions . The reaction typically takes place in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from natural sources such as the heartwood of Cotinus coggygria and Toxicodendron vernicifluum. The extraction process includes grinding the plant material, followed by solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Fustin undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4)
Solvents: Ethanol, methanol
Major Products Formed
Oxidation: Fisetin
Reduction: this compound
Substitution: Various substituted derivatives of this compound
Scientific Research Applications
Fustin has a wide range of scientific research applications, including:
Chemistry: This compound is used as a precursor for the synthesis of other flavonoids and their derivatives.
Medicine: This compound has shown promise in the treatment of neurodegenerative diseases such as Huntington’s disease and Alzheimer’s disease.
Industry: This compound is used in the dyeing industry for its ability to impart yellow color to textiles.
Mechanism of Action
Fustin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: This compound neutralizes reactive oxygen species (ROS) and upregulates endogenous antioxidants such as glutathione.
Anti-inflammatory Action: This compound inhibits the activation of pro-inflammatory transcription factors such as NF-κB.
Neuroprotective Effects: This compound protects neuronal cells by downregulating oxidative stress and modulating neurotransmitter levels.
Anticancer Activity: This compound suppresses the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Comparison with Similar Compounds
Fustin is similar to other flavonoids such as fisetin, quercetin, and taxifolin. it has unique properties that distinguish it from these compounds:
Fisetin: This compound is the dihydro derivative of fisetin and lacks the double bond in the C-ring.
Quercetin: Both this compound and quercetin are flavonoids, but quercetin has an additional hydroxyl group at the 5-position.
Taxifolin: Taxifolin is another flavanonol similar to this compound, but it has a different arrangement of hydroxyl groups.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-8-2-3-9-12(6-8)21-15(14(20)13(9)19)7-1-4-10(17)11(18)5-7/h1-6,14-18,20H/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUPUYFWZXZMIE-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871986, DTXSID401136309 | |
Record name | (+/-)-Fustin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401136309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-36-9, 20725-03-5 | |
Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4382-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (±)-Fustin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20725-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fustin, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fustin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020725035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Fustin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,7-dihydroxy-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401136309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FUSTIN, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C308QR79UE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FUSTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4994C1X19A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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